

Spectroscopic data of Tetracyanoethylene oxide (IR, NMR)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Tetracyanoethylene oxide

CAS No.: 3189-43-3

Cat. No.: B1329579

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This guide serves as an authoritative technical reference for the spectroscopic characterization of **Tetracyanoethylene oxide** (TCNEO). It is designed for researchers requiring precise identification protocols, bypassing standard textbook definitions to focus on experimental causality, data interpretation, and self-validating workflows.^[1]

Part 1: Structural & Electronic Context

Tetracyanoethylene oxide (TCNEO) (

) is a unique, highly electron-deficient epoxide.^[1] Its characterization presents a specific anomaly in organic spectroscopy: the complete absence of protons (

H), rendering standard proton NMR useless and making

C NMR and IR spectroscopy the primary validation tools.^[1]

- IUPAC Name: Oxiranetetracarbonitrile^[1]
- CAS Registry: 3189-43-3^[1]

- Molecular Formula:

[1]

- Key Structural Features:
 - Symmetry (approximate): The molecule is highly symmetric, simplifying the number of expected signals.
 - Electron Withdrawal: Four nitrile ($-C\equiv N$) groups create an intensely electron-poor epoxide ring, significantly shifting vibrational frequencies and chemical shifts compared to standard alkyl epoxides.[1]

Part 2: Spectroscopic Data & Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum is the most immediate diagnostic tool for TCNEO. The molecule exhibits a distinct "fingerprint" due to the high-energy nitrile stretches and the strained epoxide ring vibrations.[1]

Experimental Note: TCNEO is moisture-sensitive. Spectra should be acquired in Nujol mull or KBr pellets prepared in a dry box to avoid hydrolysis peaks ($-OH$ stretches) which appear if the epoxide ring opens to form tetracyanoethylene glycol.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mechanistic Assignment
Nitril (-C≡N)	2283	Strong	Symmetric/Asymmetric stretching.[1] Shifted to higher frequency (vs. standard ~2250) due to the inductive effect of the epoxide oxygen.
Epoxide (C-O-C)	1302	Medium	Ring breathing/skeletal vibration.[1]
Skeletal Fingerprint	1180, 1155	Medium	C-C stretching coupled with C-N deformations.[1]
Epoxide Deformation	949, 890	Strong	Characteristic "ring deformation" bands specific to the strained oxirane system.[1]

“

Data Source: Converted from authoritative micron data (

) reported in Organic Syntheses [1].

”

Nuclear Magnetic Resonance (NMR)

A. Proton NMR (

H)

- Observation: Silent Spectrum.

- Diagnostic Value: The presence of any signals in the ^1H NMR spectrum (typically in CDCl_3 or Acetone- d_6) indicates impurities.
 - Common Impurity: Hydrolysis leads to protonated species (e.g., HCN or hydroxyl protons from the glycol form).[1]
 - Protocol: Use a high-concentration sample with a high number of scans ($\text{NS} > 64$) to confirm the absence of peaks.

B. Carbon-13 NMR (

C) Due to symmetry, TCNEO exhibits a simplified carbon spectrum consisting of only two distinct singlet signals.[1]

Carbon Environment	Chemical Shift (, ppm)	Multiplicity	Notes
Cyano Carbons (-C≡N)	108.0 – 112.0	Singlet	Typical range for electron-deficient nitriles.[1] Comparable to TCNE parent (~108 ppm).
Epoxide Carbons (C-O)	60.0 – 80.0	Singlet	Quaternary carbons. [1] Shielded relative to the alkene precursor (TCNE ~112 ppm) due to character, but deshielded relative to alkyl epoxides (~40-50 ppm) due to the four electron-withdrawing cyano groups.[1]

Experimental Protocol for

C:

- Solvent: Acetone-

or

(Acetonitrile-

) are preferred.[1] Avoid DMSO-

if the sample is to be recovered, as TCNEO can react with nucleophilic solvents over time.[1]

- Relaxation Delay (

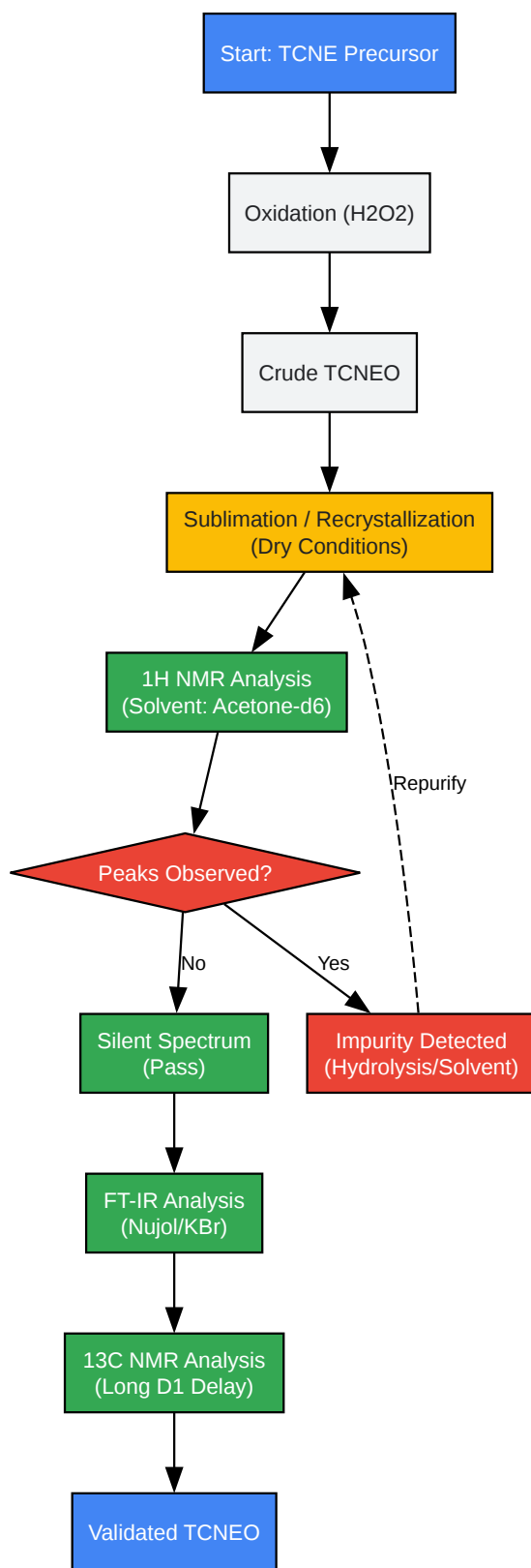
): Since all carbons are quaternary (no NOE enhancement from protons), the relaxation time (

) is long.[1] Set

seconds to ensure quantitative integration and signal visibility.

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the logical flow for synthesizing and validating TCNEO, highlighting the critical "Stop/Go" decision points based on spectroscopic data.



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Figure 1: Characterization workflow for **Tetracyanoethylene oxide**. Note the critical reliance on a "Silent" proton NMR for purity confirmation.

Part 4: Synthesis & Handling Protocols

1. Synthesis Summary (Oxidation Route) TCNEO is synthesized by the oxidation of Tetracyanoethylene (TCNE) using hydrogen peroxide (

).

- Reagent: 30%

in acetonitrile or acetone at 0°C.[1]

- Mechanism:[1][2][3] Nucleophilic attack of the hydroperoxide anion (

) on the highly electrophilic alkene of TCNE.

2. Handling Precautions

- Moisture Sensitivity: TCNEO hydrolyzes to form HCN and tetracyanoethylene glycol.[1] Store under inert gas (Ar/N₂) at -20°C.
- Toxicity: Liberates cyanide upon decomposition.[1] All handling must occur in a well-ventilated fume hood.

3. Reference Data for Validation When validating your sample, compare against these standard values:

- Melting Point: 177-178°C (sealed tube).[1]
- Solubility: Soluble in polar aprotic solvents (THF, Acetonitrile, Acetone).[1] Insoluble in non-polar hydrocarbons.

References

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- Relevance: Primary source for IR peak d
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 - Source:[1]
 - Relevance: Foundational text on the parent compound and initial characterization logic. [1]

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- To cite this document: BenchChem. [Spectroscopic data of Tetracyanoethylene oxide (IR, NMR)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329579/docs#spectroscopic-data-of-tetracyanoethylene-oxide-ir-nmr\]](https://www.benchchem.com/product/b1329579/docs#spectroscopic-data-of-tetracyanoethylene-oxide-ir-nmr)

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